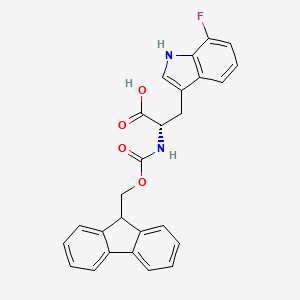
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid, often referred to as Fmoc-DL-tryptophan, is a synthetic compound notable for its complex structure and potential biological activities. This compound is part of a broader class of carbamate derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological profiles.
Chemical Structure and Properties
The compound features a fluorenylmethyl group linked to an indole derivative, contributing to its unique reactivity and biological properties. The chemical formula is C26H22N2O3, with a molecular weight of 410.48 g/mol. Its structure includes functional groups such as carbamates, which are known for their ability to undergo hydrolysis and participate in various chemical reactions, enhancing their biological activity.
Research indicates that the compound may interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and estrogen receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary studies suggest that similar compounds can modulate receptor activity, which may lead to significant pharmacological outcomes.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of related indole derivatives on tumor cells. For instance, a compound structurally similar to Fmoc-DL-tryptophan exhibited a cytotoxic effect on several tumor cell lines, including Jurkat and K562, with an efficacy exceeding that of artemisinin by over 90 times . This highlights the potential of such compounds in cancer therapeutics.
Comparative Analysis of Related Compounds
The biological activities of related compounds can provide insight into the potential applications of this compound. Below is a comparison table summarizing key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fmoc-DL-Tryptophan | Fluorenylmethyl group; indole derivative | Potential anticancer activity; receptor interaction |
| (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate | Similar fluorenylmethyl group | Antimicrobial activity |
| (E)-3-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]propanoic acid | Lacks indole; aromatic structure | Anti-inflammatory properties |
Case Studies
- Cytotoxicity Against Tumor Cells : A study demonstrated that an indole-based derivative significantly inhibited cell proliferation across various phases of the cell cycle in cancer cell lines. This effect was attributed to the compound's ability to induce apoptosis and disrupt normal cell cycle progression .
- Receptor Binding Studies : Interaction studies involving Fmoc-DL-tryptophan and estrogen receptors revealed promising binding affinities, suggesting its utility in developing novel therapeutic agents targeting hormonal pathways.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNZCGVDSEOBY-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














